Iodomethane-13C

Vue d'ensemble

Description

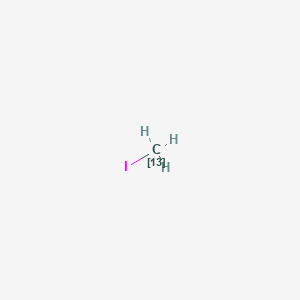

Iodomethane-13C (CAS: 4227-95-6), also known as methyl-13C iodide, is a carbon-13 isotopically labeled derivative of iodomethane. Its molecular formula is 13CH3I, with a molecular weight of 142.93 g/mol (vs. 141.94 g/mol for unlabeled iodomethane) due to the substitution of natural carbon with the heavier 13C isotope . The compound is characterized by a purity of 99 atom% 13C and a chemical purity of ≥98%, making it a critical reagent in isotopic labeling studies for nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and reaction mechanism elucidation .

Key physical properties include:

- Boiling point: 42°C

- Density: 2.290 g/mL at 25°C

- Melting point: −66.5°C

- Vapor pressure: 6.35 psi at 20°C .

It is stabilized with copper wire to prevent decomposition and is commonly used in methylation reactions due to its high reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodomethane-13C can be synthesized through the reaction of methanol-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, and the product is distilled to obtain pure this compound. The general reaction is as follows:

CH313OH+HI→CH313I+H2O

Industrial Production Methods: In an industrial setting, this compound is produced by the iodination of methane-13C using iodine or hydroiodic acid. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium hydroxide to form methanol-13C.

CH313I+NaOH→CH313OH+NaI

Oxidation Reactions: this compound can be oxidized to form formaldehyde-13C using oxidizing agents like potassium permanganate.

CH313I+KMnO4→H2CO13+MnO2+KI

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium cyanide, and ammonia.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

Methanol-13C: Formed through nucleophilic substitution.

Formaldehyde-13C: Formed through oxidation.

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Iodomethane-13C is extensively used in NMR spectroscopy to study molecular structures and reaction mechanisms. The presence of the carbon-13 isotope enhances the resolution and sensitivity of NMR experiments, allowing for detailed structural analysis.

Metabolic Pathway Tracing

This compound is utilized to trace metabolic pathways in biological systems. By incorporating this compound into biomolecules, researchers can study the dynamics of metabolic processes. For example, it has been used to label amino acids, enabling detailed tracking of their incorporation into proteins.

Enzyme Mechanism Studies

This compound serves as a valuable tool for investigating enzyme mechanisms. Its incorporation into substrates allows researchers to observe reaction pathways and identify enzyme active sites through techniques such as NMR spectroscopy.

Radiopharmaceutical Development

In the medical field, this compound is employed in the development of radiopharmaceuticals for diagnostic imaging. Its isotopic properties enhance imaging contrast and specificity in positron emission tomography (PET) scans.

Industrial Applications

The compound is applied in the synthesis of labeled compounds for quality control and analytical purposes in various industries, including pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Labeled Amino Acids

A recent study demonstrated the use of this compound in synthesizing 13C-methyl-labeled amino acids through palladium-catalyzed C(sp³)–H functionalizations. The results are summarized in the following table:

| Amino Acid | Method Used | Yield (%) |

|---|---|---|

| 13C-γ2-Ile | C(sp³)–H functionalization | 44% |

| 13C-γ1,γ2-Val | C(sp³)–H functionalization | TBD |

This study highlights the utility of this compound in amino acid labeling for protein incorporation studies .

Case Study 2: Protein Expression Studies

In protein expression studies, this compound has been used to enhance understanding of protein folding and dynamics. By incorporating this labeled compound into specific residues, researchers utilize NMR techniques to monitor conformational changes during protein synthesis .

Safety Considerations

This compound is classified as hazardous due to its toxicological properties. It poses risks if inhaled or absorbed through the skin, potentially causing respiratory irritation or allergic reactions. Therefore, appropriate safety measures should be taken when handling this compound, including using personal protective equipment (PPE) and working within a fume hood .

Mécanisme D'action

The mechanism of action of iodomethane-13C primarily involves its role as a methylating agent. It transfers the methyl-13C group to nucleophiles, facilitating various chemical transformations. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the incorporation and transformation of the labeled methyl group in different molecular environments.

Comparaison Avec Des Composés Similaires

Structural and Isotopic Analogues

Iodoethane-13C Derivatives

- Iodoethane-2-13C (IC 3686): Molecular formula CH3CH2I (13C at the C2 position). Used in kinetic isotope effect studies. Its molecular weight (156.94 g/mol ) is higher than iodomethane-13C due to the additional methyl group .

- Iodoethane-1,2-13C2 (IC 3690): Doubly labeled (13C at C1 and C2). This compound is pivotal in dual-isotope tracing experiments, offering enhanced NMR signal resolution .

Methane-13C (IC 4000)

- Molecular formula 13CH4 . Unlike this compound, methane-13C is a gas at standard conditions (boiling point: −161.5°C). It is used in environmental studies to trace methane emissions but lacks the reactivity for alkylation reactions .

Reaction Kinetics and Isotope Effects

This compound exhibits distinct reactivity in methylation reactions compared to non-labeled iodomethane. For example:

- In the synthesis of N,N,N,N',N',N'-hexamethyl-1,3-propyldiaminium diiodide-13C , this compound achieves 88% yield under mild conditions, with 13C–1H coupling observed in NMR spectra (J = 145 Hz) .

- In asymmetric β-methylation of amino acids, this compound produced a 98:2 enantiomeric ratio in labeled products, highlighting kinetic isotope effects on reaction pathways .

In contrast, iodoethane-13C derivatives are less reactive in methyl transfer due to steric hindrance from the ethyl group, necessitating harsher conditions for nucleophilic substitutions .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Reaction Performance Comparison

| Reaction Type | This compound Yield/Selectivity | Iodoethane-13C Yield/Selectivity |

|---|---|---|

| Methylation of amines | 88% yield | Not applicable |

| Asymmetric β-methylation | 98:2 enantiomeric ratio | N/A |

Activité Biologique

Iodomethane-13C, also known as methyl-13C iodide, is an isotopically labeled compound that has gained significant attention in various scientific fields due to its unique properties. This article explores its biological activity, applications in research, and safety considerations.

Overview of this compound

This compound is a stable isotope of iodomethane where the carbon atom in the methyl group is replaced with carbon-13. Its molecular formula is , and it is primarily used as a labeling agent in biochemical research. The compound's isotopic labeling facilitates tracking and analysis in metabolic studies and enzyme mechanisms.

1. Metabolic Pathway Tracing

This compound is widely utilized to trace metabolic pathways in biological systems. By incorporating this compound into biomolecules, researchers can study the dynamics of metabolic processes. For instance, it has been used to label amino acids and other metabolites, allowing for detailed tracking of their incorporation into proteins and other macromolecules .

2. Enzyme Mechanism Studies

The compound serves as a valuable tool for investigating enzyme mechanisms. Its incorporation into substrates enables researchers to observe reaction pathways and identify enzyme active sites through techniques such as NMR spectroscopy.

3. Radiopharmaceutical Development

In the medical field, this compound is employed in the development of radiopharmaceuticals for diagnostic imaging. Its isotopic properties allow for enhanced imaging contrast and specificity in PET scans.

Case Study 1: Synthesis of Labeled Amino Acids

A study demonstrated the use of this compound in synthesizing 13C-methyl-labeled amino acids. The introduction of the 13C methyl group was achieved through palladium-catalyzed C(sp^3)–H functionalizations, resulting in high regio- and stereoselectivity . The synthesized compounds were analyzed for their incorporation into proteins, showcasing the utility of this compound in amino acid labeling.

| Amino Acid | Method Used | Yield (%) |

|---|---|---|

| 13C-γ2-Ile | C(sp^3)–H functionalization | 44% |

| 13C-γ1,γ2-Val | C(sp^3)–H functionalization | TBD |

Case Study 2: Protein Expression Studies

In protein expression studies, this compound has been used to enhance the understanding of protein folding and dynamics. By incorporating this labeled compound into specific residues, researchers can utilize NMR techniques to monitor conformational changes during protein synthesis.

The primary mechanism of action for this compound involves its role as a methylating agent. It introduces a labeled methyl group into target biomolecules, facilitating various biochemical reactions. This methylation process is crucial for synthesizing compounds like Creatinine-13C2 and Caffeine-1,7-13CH3, where it replaces specific groups in the target molecules .

Safety Considerations

This compound is classified as hazardous due to its toxicological properties. It poses risks if inhaled or absorbed through the skin, potentially causing respiratory irritation or allergic reactions. Therefore, appropriate safety measures should be taken when handling this compound, including using personal protective equipment (PPE) and working within a fume hood .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing iodomethane-13C in isotopic labeling experiments?

this compound is synthesized via isotopic substitution using ¹³C-enriched precursors. Key steps include:

- Isotopic purity verification : Use quantitative ¹³C NMR or mass spectrometry to confirm ≥99 atom% ¹³C incorporation, as lower purity may skew metabolic or mechanistic studies .

- Stabilization : Store with copper wire to prevent degradation; this compound is light-sensitive and prone to decomposition, which alters reactivity .

- Reaction conditions : Employ anhydrous solvents and inert atmospheres to avoid side reactions (e.g., hydrolysis to methanol-13C) .

Q. How does isotopic enrichment impact experimental design in kinetic studies?

The ¹³C label enables precise tracking of methyl group transfer in reactions like SN2 substitutions. Methodologically:

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹³CH3I vs. ¹²CH3I to elucidate transition states. For example, KIE >1.0 indicates significant vibrational energy differences in bond cleavage .

- Analytical tools : Use ¹³C NMR (e.g., δ 53.9 ppm for ¹³CH3 groups) or isotope-ratio mass spectrometry (IRMS) to quantify label distribution .

Q. What safety protocols are essential for handling this compound?

this compound is toxic (H351: suspected carcinogen) and volatile (H331: fatal if inhaled). Mitigation strategies include:

- Ventilation : Use fume hoods for all procedures; monitor airborne concentrations with gas detectors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and closed systems to minimize dermal exposure .

- Spill management : Neutralize spills with activated charcoal or sodium thiosulfate to reduce iodine release .

Advanced Research Questions

Q. How can this compound resolve contradictions in asymmetric methylation mechanisms?

In enzymatic or organocatalytic systems, ¹³C labeling clarifies stereochemical outcomes:

- Case study : In D-TA-SgvM cascade reactions, this compound produced a 98:2 3R:3S product ratio, confirming enzyme stereoselectivity. Discrepancies in literature reports may arise from unaccounted isotopic dilution or competing pathways .

- Method : Combine chiral HPLC with ¹³C NMR to correlate isotopic enrichment with enantiomeric excess .

Q. What advanced techniques validate isotopic incorporation in complex matrices (e.g., lipid bilayers)?

- Isotope-edited spectroscopy : Use ¹³C-filtered NOESY in NMR to study methyl group interactions in lipid environments .

- Mass spectrometry imaging (MSI) : Map ¹³C distribution in biological samples with high spatial resolution, distinguishing endogenous vs. labeled methyl groups .

Q. How to address discrepancies in kinetic data for methyl transfer reactions using this compound?

- Control experiments : Compare labeled vs. unlabeled substrates under identical conditions to isolate isotope effects .

- Error sources : Trace impurities (e.g., ¹²CH3I) or incomplete quenching can distort results. Use GC-MS with isotopic standards for calibration .

Q. What methodologies optimize this compound use in multi-step syntheses (e.g., choline derivatives)?

- Stepwise labeling : Introduce ¹³CH3I in late-stage alkylation to preserve isotopic integrity. Example: Synthesis of choline-¹³C iodide achieved 82% yield via dropwise addition to dimethylethanolamine .

- Stability monitoring : Track decomposition via iodometric titration; adjust reaction time/temperature to minimize byproducts .

Propriétés

IUPAC Name |

iodo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4227-95-6 | |

| Record name | Iodomethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.